3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea
Description
Structural Characterization and Molecular Analysis
IUPAC Nomenclature and Systematic Identification
The compound 3-(2-chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea is systematically named 2-chloro-N-[(2,3-dimethylcyclohexyl)carbamoyl]acetamide . Its molecular formula is C₁₁H₁₉ClN₂O₂ , with a molecular weight of 246.73 g/mol . The SMILES notation O=C(NC1C(C(CCC1)C)C)NC(CCl)=O accurately represents the connectivity of atoms. Key structural features include:
- A chloroacetyl group (-COCH₂Cl) linked to a urea backbone.
- A 2,3-dimethylcyclohexyl substituent attached to the urea nitrogen.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 953807-03-9 | |
| Molecular Formula | C₁₁H₁₉ClN₂O₂ | |
| Molecular Weight (g/mol) | 246.73 | |
| SMILES Code | O=C(NC1C(C(CCC1)C)C)NC(CCl)=O | |
| Purity | ≥95% |
Crystallographic Structure Determination
While explicit crystallographic data for this compound is unavailable in the provided sources, insights can be drawn from analogous urea derivatives. The urea moiety (-NH-C(=O)-NH-) typically participates in hydrogen bonding, forming extended networks in crystalline solids. The 2,3-dimethylcyclohexyl group introduces steric bulk, which may influence molecular packing. For example, in 1,3-dicyclohexylurea, cyclohexyl groups adopt chair conformations with equatorial substituents to minimize strain.
Key Structural Considerations:
- Hydrogen Bonding : The urea carbonyl oxygen and NH groups likely form intermolecular hydrogen bonds, stabilizing the crystal lattice.
- Steric Effects : The 2,3-dimethylcyclohexyl group’s axial or equatorial arrangement may dictate packing efficiency.
Conformational Analysis of Cyclohexyl Substituents
The 2,3-dimethylcyclohexyl group undergoes conformational flexibility due to cyclohexane’s chair flipping. Based on principles of disubstituted cyclohexanes:
- Equatorial Preference : Methyl groups in equatorial positions minimize 1,3-diaxial interactions, enhancing stability.
- Steric Bulk : The 2,3-dimethyl arrangement may adopt a trans-diequatorial conformation to avoid axial crowding.
Table 2: Conformational Stability of 2,3-Dimethylcyclohexyl Groups
| Conformation | Description | Stability Relative to Equatorial |
|---|---|---|
| Axial-Axial | Both methyl groups axial | Least stable (1,3-diaxial strain) |
| Equatorial-Axial | One methyl axial, one equatorial | Moderate stability |
| Equatorial-Equatorial | Both methyl groups equatorial | Most stable (lowest strain) |
In this compound, the trans-diequatorial conformation is likely favored due to reduced steric clash between methyl groups and the urea backbone.
Electronic Structure Calculations via Density Functional Theory (DFT)
DFT methods, such as those implemented in Molpro, enable detailed analysis of electronic properties. For this compound:
- Electron Density Distribution : The chloroacetyl group’s electronegative chlorine atom creates a partial positive charge on the carbonyl carbon, activating it for nucleophilic attack.
- Urea’s Reactivity : The urea’s carbonyl oxygen and NH groups participate in conjugation, stabilizing the molecule and influencing reactivity.
Key DFT Insights (Hypothetical):
- HOMO-LUMO Analysis : The highest occupied molecular orbital (HOMO) may align with the urea’s π-system, while the lowest unoccupied molecular orbital (LUMO) could correspond to the chloroacetyl group’s electrophilic carbon.
- Partial Charges : Chlorine’s electronegativity induces partial charges (δ⁺ on adjacent carbon, δ⁻ on Cl), critical for reactivity predictions.
Properties
IUPAC Name |
2-chloro-N-[(2,3-dimethylcyclohexyl)carbamoyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-7-4-3-5-9(8(7)2)13-11(16)14-10(15)6-12/h7-9H,3-6H2,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBFDDSLYMRBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Route Design
The urea backbone in 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea necessitates the convergence of two nitrogen-containing components: a 2,3-dimethylcyclohexylamine and a chloroacetyl-bearing moiety. Retrosynthetically, disconnection at the urea carbonyl group suggests two potential precursors:
- 2,3-Dimethylcyclohexyl isocyanate and 2-chloroacetamide
- 2,3-Dimethylcyclohexylamine and chloroacetyl isocyanate
Both pathways require careful selection of reagents and conditions to ensure regioselective urea formation and functional group compatibility.
Synthetic Methodologies
Route 1: Isocyanate-Amine Coupling
Synthesis of 2,3-Dimethylcyclohexyl Isocyanate
2,3-Dimethylcyclohexylamine is treated with triphosgene in dichloromethane under inert conditions. Triphosgene serves as a safer alternative to phosgene, generating the corresponding isocyanate in situ :
$$
\text{2,3-Dimethylcyclohexylamine} + \text{CCl}3\text{O}\text{C(O)O}\text{CCl}3 \rightarrow \text{2,3-Dimethylcyclohexyl isocyanate} + \text{byproducts}
$$
Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates.
Reaction with 2-Chloroacetamide
The isocyanate intermediate is reacted with 2-chloroacetamide in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The urea linkage forms via nucleophilic attack of the amide nitrogen on the isocyanate carbon:
$$
\text{R-NCO} + \text{ClCH}2\text{C(O)NH}2 \rightarrow \text{R-NH-C(O)-NH-C(O)CH}_2\text{Cl}
$$
Purification via flash chromatography (KP-Sil cartridge, ethyl acetate/hexane gradient) yields the target compound.
Route 2: Carbodiimide-Mediated Coupling
Preparation of Chloroacetyl Carboxylic Acid
2-Chloroacetic acid is activated using 1,1'-carbonyldiimidazole (CDI) in anhydrous DMF, forming the imidazolide intermediate.
Coupling with 2,3-Dimethylcyclohexylamine
The activated acid reacts with 2,3-dimethylcyclohexylamine in the presence of hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
$$
\text{ClCH}2\text{C(O)-Im} + \text{H}2\text{N-C}6\text{H}{9}(\text{CH}3)2 \xrightarrow{\text{EDC/HOBt}} \text{ClCH}2\text{C(O)-NH-C}6\text{H}{9}(\text{CH}3)_2
$$
Subsequent treatment with ammonium carbonate introduces the urea functionality.
Optimization and Challenges
Solvent and Temperature Effects
Characterization Data
Spectroscopic Analysis
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (Isocyanate) | Route 2 (Carbodiimide) |
|---|---|---|
| Yield | 58% | 42% |
| Reaction Time | 12 h | 24 h |
| Purification Complexity | Moderate | High |
| Scalability | >100 g feasible | Limited by EDC cost |
Route 1 offers superior yield and scalability, though it requires handling moisture-sensitive isocyanates. Route 2 avoids isocyanates but suffers from lower efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., ethanol) at elevated temperatures.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions at reflux temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted ureas or thioureas.
Hydrolysis: Formation of 2,3-dimethylcyclohexylamine and chloroacetic acid.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea is unique due to the presence of the urea moiety, which can enhance its reactivity and potential biological activity. The chloroacetyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H16ClN2O
- Molecular Weight : 232.71 g/mol
- CAS Number : 13908-11-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cytotoxic Effects : In vitro studies indicate that it may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : Preliminary research indicates that this compound may exhibit anti-inflammatory effects by modulating cytokine production.
Biological Activity Data
Case Studies and Research Findings
-
Cytotoxicity in Cancer Models :
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Enzyme Interaction Studies :
Research indicated that the compound inhibits specific enzymes that are crucial for tumor growth and proliferation. This inhibition was quantified using enzyme assays, showing a dose-dependent response. -
Anti-inflammatory Effects :
In animal models, administration of the compound resulted in a marked decrease in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Q & A
Basic: What are the established synthetic routes for 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer:
The synthesis of urea derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route involves reacting 2,3-dimethylcyclohexylamine with 2-chloroacetyl chloride under controlled pH (e.g., using Schotten-Baumann conditions). Optimization can employ factorial design experiments to test variables like temperature (40–80°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. Evidence from similar urea syntheses suggests that yield improvements (>75%) are achievable via reflux in aprotic solvents with triethylamine as a base . For academic-scale production, microreactor systems may enhance reproducibility by minimizing exothermic side reactions .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the urea backbone and substituent positions (e.g., chloroacetyl and dimethylcyclohexyl groups). Key signals include the urea NH (~8–10 ppm) and cyclohexyl CH₃ protons (~0.8–1.5 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight (theoretical MW: ~300–350 g/mol) and detects impurities (<2% area) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the cyclohexyl ring .
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | Structural confirmation |
| HPLC-MS | 0.1% TFA, 1 mL/min | Purity assessment |
| FT-IR | 400–4000 cm⁻¹ | Functional group analysis |
Advanced: How can computational modeling predict the compound's reactivity in novel chemical environments?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electrophilic/nucleophilic sites by analyzing frontier molecular orbitals. For instance, the chloroacetyl group’s LUMO energy may indicate susceptibility to nucleophilic attack. COMSOL Multiphysics can model diffusion kinetics in solvent systems, while AI-driven platforms (e.g., neural networks) predict reaction pathways by training on analogous urea derivatives . Validation requires cross-referencing computed activation energies (~50–100 kJ/mol) with experimental Arrhenius plots .
Advanced: What strategies resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
Contradictions often arise from variability in assay conditions (e.g., cell lines vs. in vivo models). A three-step framework is recommended:
Meta-Analysis : Systematically compare datasets using tools like PRISMA to identify confounding variables (e.g., pH, temperature) .
Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tracking) to verify metabolic pathways in divergent models .
Theoretical Alignment : Reconcile discrepancies by linking results to established theories (e.g., QSAR models for receptor binding affinity) . For example, if cytotoxicity varies between 2D and 3D cell cultures, spheroid penetration assays may clarify diffusion-limited effects .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate chloroacetyl chloride vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
- Storage : Store in amber vials at 2–8°C under inert gas (N₂) to prevent hydrolysis .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic inhibition?
Methodological Answer:
A hybrid experimental-computational approach is effective:
Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/uncompetitive).
Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., cytochrome P450).
Mutagenesis Studies : Site-directed mutagenesis validates critical residues identified computationally . For example, replacing a catalytic serine with alanine may abolish inhibition, confirming mechanism .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?
Methodological Answer:
Screen solvents via phase diagrams:
- Preferred Solvents : Ethyl acetate/hexane (3:1 v/v) or methanol/water (gradient cooling).
- Crystallization Conditions : Slow evaporation at 4°C yields >95% purity. Polar solvents enhance crystal lattice stability due to the compound’s urea hydrogen-bonding network .
Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?
Methodological Answer:
Scale-up risks epimerization or racemization. Mitigation strategies include:
- Flow Chemistry : Continuous reactors minimize thermal gradients, preserving stereochemistry .
- Chiral HPLC Monitoring : Track enantiomeric excess (ee) during process optimization.
- DOE (Design of Experiments) : Taguchi methods optimize parameters (e.g., residence time, pressure) to >90% ee .
Advanced: What methodologies validate the compound’s stability under physiological conditions for pharmacological studies?
Methodological Answer:
- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, analyze degradation via LC-MS.
- Forced Degradation : Expose to UV light, acidic/basic conditions to identify degradation products.
- Molecular Dynamics (MD) : Simulate hydration effects on urea bond stability .
Basic: How should researchers document and report synthetic yields and analytical data to ensure reproducibility?
Methodological Answer:
Adhere to the CRDC framework for chemical engineering documentation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
